

Application of CRISPR-Cas9 for studying Carbapenem resistance mechanisms.

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Compound of Interest

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant bacteria poses a significant threat to global health. Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel therapeutics. The CRISPR-Cas9 system has emerged as a powerful tool for the precise genetic manipulation of bacteria, enabling researchers to investigate the function of specific genes involved in carbapenem resistance. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study these mechanisms.

Introduction to CRISPR-Cas9 in Carbapenem Resistance Research

The CRISPR-Cas9 system allows for targeted gene knockout, gene repression (CRISPRi), and gene activation (CRISPRa), providing a versatile platform to:

- Identify and validate carbapenem resistance genes: By knocking out a suspected resistance gene, researchers can observe a subsequent change in the minimum inhibitory concentration (MIC) of carbapenem antibiotics, thereby confirming the gene's role in resistance.

- Investigate the regulatory networks of resistance: CRISPRi can be used to silence the expression of regulatory genes, such as those controlling efflux pumps or porin channels, to elucidate their impact on the resistance phenotype.
- Screen for novel resistance determinants: Genome-wide CRISPR libraries can be employed to systematically knock out or repress every gene in a bacterium, allowing for the identification of previously unknown genes that contribute to carbapenem resistance.

Experimental Protocols

Protocol for CRISPR-Cas9 Mediated Knockout of Carbapenemase Genes in *Escherichia coli*

This protocol describes the elimination of the blaKPC-2 gene, a common carbapenemase, from a resistant strain of *E. coli*.

Materials:

- *E. coli* strain carrying the blaKPC-2 gene on a plasmid (e.g., pET24-blaKPC-2).
- pCas9 plasmid carrying the Cas9 nuclease gene.
- sgRNA expression plasmid.
- Luria-Bertani (LB) broth and agar.
- Chloramphenicol and other relevant antibiotics for selection.
- Competent cell preparation reagents.
- Electroporator and cuvettes (or chemical transformation reagents).
- PCR reagents and primers for verification.
- Imipenem E-test strips or broth microdilution supplies for MIC testing.

Procedure:

- sgRNA Design and Cloning:
 - Design a single guide RNA (sgRNA) specifically targeting a conserved region of the blaKPC-2 gene. Ensure the target sequence is followed by a protospacer adjacent motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).
 - Synthesize and clone the designed sgRNA sequence into the sgRNA expression plasmid (e.g., pCas9-sgRNA) according to the manufacturer's instructions.
- Preparation of Competent Cells:
 - Prepare chemically competent or electrocompetent E. coli cells carrying the pET24-blaKPC-2 plasmid. A standard calcium chloride or electroporation protocol can be followed.[\[1\]](#)
- Transformation:
 - Chemical Transformation: Mix 100 μ L of competent cells with 10 μ L of the pCas9-sgRNA plasmid targeting blaKPC-2. Incubate on ice for 30 minutes, followed by a heat shock at 42°C for 90 seconds, and then return to ice for 2 minutes.[\[1\]](#)
 - Electroporation: Mix the pCas9-sgRNA plasmid with electrocompetent cells and transfer to a pre-chilled electroporation cuvette. Electroporate according to the instrument's specifications.
- Selection and Verification:
 - Add 1 mL of LB broth to the transformed cells and incubate at 37°C with shaking for 1 hour.
 - Plate the transformed cells on LB agar containing chloramphenicol (for selection of the pCas9 plasmid).
 - Randomly select individual colonies and screen for the loss of the blaKPC-2 gene using colony PCR with primers specific to blaKPC-2.
 - Confirm the elimination of the blaKPC-2 plasmid by quantitative PCR (qPCR).[\[1\]](#)

- Phenotypic Analysis:
 - Perform antimicrobial susceptibility testing on the confirmed blaKPC-2-negative clones using imipenem E-test strips or broth microdilution to determine the change in MIC.[\[1\]](#)

Protocol for CRISPR-Cas9 Gene Editing in *Klebsiella pneumoniae*

This protocol outlines a two-plasmid system for scarless genome editing in *K. pneumoniae*.

Materials:

- *K. pneumoniae* strain of interest.
- pCasKP-apr plasmid (expressing Cas9 and the lambda Red recombination system).
- pSGKP-spe plasmid (for sgRNA expression).
- Single-stranded DNA (ssDNA) or double-stranded DNA (dsDNA) repair template with desired edit.
- L-arabinose for induction.
- Apramycin and spectinomycin for selection.
- Electroporator and cuvettes.

Procedure:

- Transformation with pCasKP-apr:
 - Transform the wild-type *K. pneumoniae* strain with the pCasKP-apr plasmid via electroporation (e.g., 2,500 V, 200 Ω , 25 μ F in a 2-mm cuvette).[\[2\]](#)
 - Select for transformants on LB agar containing apramycin.
- Preparation of Competent Cells with Lambda Red Induction:

- Culture the pCasKP-apr-harboring *K. pneumoniae* in the presence of L-arabinose to induce the expression of the lambda Red recombination machinery.
- Prepare electrocompetent cells from this induced culture.[\[2\]](#)
- Co-transformation with sgRNA Plasmid and Repair Template:
 - Design and clone the specific sgRNA into the pSGKP-spe plasmid.
 - Co-transform the induced competent cells with the sgRNA-expressing pSGKP-spe plasmid and the corresponding ssDNA or dsDNA repair template.[\[2\]](#)
- Selection and Verification:
 - Select for successful recombinants on LB agar containing both apramycin and spectinomycin.
 - Verify the desired genomic edit by colony PCR and Sanger sequencing.[\[2\]](#)

Protocol for CRISPR-Cas9 Mediated Gene Knockout in *Acinetobacter baumannii*

This protocol describes a method for gene deletion in *A. baumannii*.

Materials:

- *A. baumannii* strain of interest.
- Two-plasmid genome editing system (e.g., pSGAb-pCasAb).
- sgRNA expression plasmid (e.g., pSGAb-spe).
- Repair template with homology arms flanking the target gene.
- Appropriate antibiotics for selection (e.g., apramycin, kanamycin).
- Electroporator and cuvettes.

Procedure:

- Preparation of Electrocompetent Cells:
 - Grow *A. baumannii* to mid-log phase (OD600 of 0.5-0.7).
 - Prepare electrocompetent cells by washing with ice-cold 10% glycerol.
- sgRNA Cloning:
 - Design an sgRNA targeting the gene of interest (e.g., OXA-23).
 - Clone the sgRNA into the pSGAb-spe plasmid using Golden Gate assembly.
- Transformation and Recombination:
 - Co-transform the electrocompetent *A. baumannii* with the sgRNA plasmid and the repair template.
 - Immediately after electroporation, add pre-chilled antibiotic-free LB broth and incubate for recovery and genome editing.
- Selection and Verification:
 - Plate the transformed cells on LB agar containing the appropriate antibiotics (e.g., apramycin and kanamycin).
 - Screen colonies for the desired gene deletion by colony PCR and confirm by sequencing.

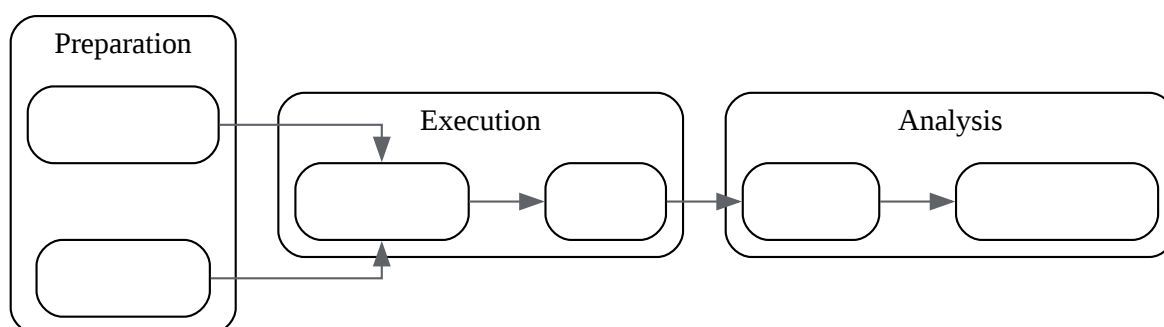
Data Presentation

Table 1: Reduction in Carbapenem MICs following CRISPR-Cas9 Mediated Elimination of Resistance Genes

Bacterial Species	Resistance Gene Targeted	Carbapenem	Initial MIC (µg/mL)	Final MIC (µg/mL)	Fold Reduction	Reference
Escherichia coli	blaKPC-2	Imipenem	>32	0.5 - 2	≥16	[1]
Enterobacteriaceae	blaKPC, blaNDM, blaOXA-48	Imipenem, Meropenem	>16	<0.25	>64	[3]
Klebsiella pneumoniae	blaNDM	Meropenem	32 - 256	1 - 8	4 - 32	[4]
Klebsiella pneumoniae	blaKPC	Meropenem	8 - 128	0.5 - 16	2 - 16	[4]
Klebsiella pneumoniae	blaOXA-48	Meropenem	2 - 32	0.03 - 4	2 - 67	[4]

Visualizations

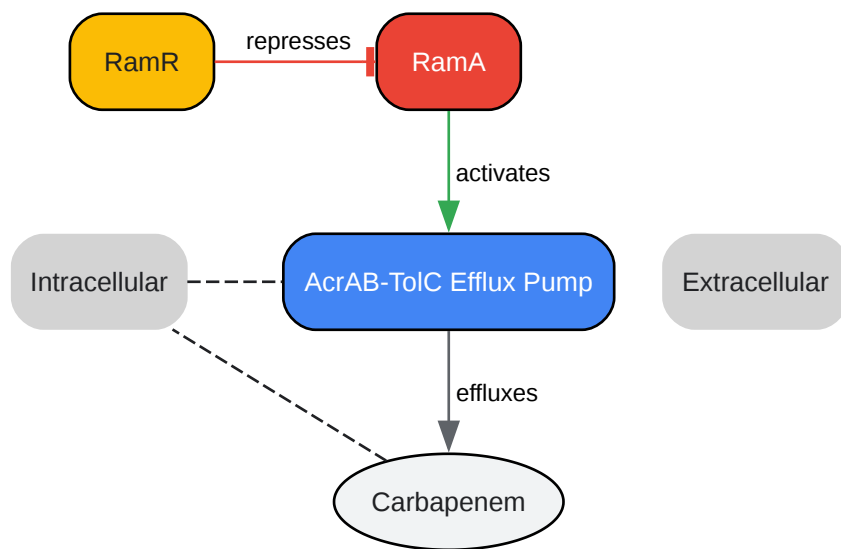
Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout



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Caption: Workflow for CRISPR-Cas9 gene knockout.

Regulatory Pathway of AcrAB-TolC Efflux Pump in *Klebsiella pneumoniae*



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Caption: Regulation of the AcrAB-TolC efflux pump.

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